4-(1,3-Dioxolan-2-yl)cyclohexane-1-carbaldehyde
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Overview
Description
4-(1,3-Dioxolan-2-yl)cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C10H16O3. It is characterized by a cyclohexane ring substituted with a dioxolane ring and an aldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dioxolan-2-yl)cyclohexane-1-carbaldehyde typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then subjected to formylation to introduce the aldehyde group .
Industrial Production Methods: the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products:
Oxidation: 4-(1,3-Dioxolan-2-yl)cyclohexane-1-carboxylic acid.
Reduction: 4-(1,3-Dioxolan-2-yl)cyclohexane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1,3-Dioxolan-2-yl)cyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fine chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)cyclohexane-1-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. These reactions are facilitated by the electron-withdrawing nature of the dioxolane ring, which increases the electrophilicity of the aldehyde carbon .
Comparison with Similar Compounds
- 4-(1,3-Dioxolan-2-yl)cyclohexane-1-carboxylic acid
- 4-(1,3-Dioxolan-2-yl)cyclohexane-1-methanol
- 4-(1,3-Dioxolan-2-yl)cyclohexane-1-amine
Uniqueness: The combination of these functional groups makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-(1,3-dioxolan-2-yl)cyclohexane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h7-10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWHBXAVFRKPDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C=O)C2OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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